molecular formula C18H22N2O3S B14128045 2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine

2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine

Cat. No.: B14128045
M. Wt: 346.4 g/mol
InChI Key: FXUSUBFZNYFFPL-UHFFFAOYSA-N
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Description

2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine typically involves a multi-step process. One of the key steps is the formation of the azetidine ring, which can be achieved through the aza Paternò–Büchi reaction. This reaction involves the [2 + 2] photocycloaddition of an imine and an alkene component under photochemical conditions . The mesitylsulfonyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with the azetidine intermediate .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The mesitylsulfonyl group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine is unique due to the presence of both the mesitylsulfonyl group and the azetidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-methyl-6-[1-(2,4,6-trimethylphenyl)sulfonylazetidin-3-yl]oxypyridine

InChI

InChI=1S/C18H22N2O3S/c1-12-8-13(2)18(14(3)9-12)24(21,22)20-10-16(11-20)23-17-7-5-6-15(4)19-17/h5-9,16H,10-11H2,1-4H3

InChI Key

FXUSUBFZNYFFPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OC2CN(C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

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